molecular formula C14H16N4O3 B5579022 Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)-

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)-

Cat. No.: B5579022
M. Wt: 288.30 g/mol
InChI Key: SPVDOTYMPLSPNN-FNORWQNLSA-N
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Description

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- is a synthetic acrylamide derivative characterized by:

  • Aryl substituents: A 4-ethoxy-3-methoxyphenyl group attached to the acrylamide backbone, which enhances hydrophobicity and may influence binding to aromatic-rich biological targets.
  • Heterocyclic moiety: A 1,2,4-triazole group at the N-position, known for its hydrogen-bonding capacity and role in modulating pharmacokinetic properties.

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-11-6-4-10(8-12(11)20-2)5-7-13(19)17-14-15-9-16-18-14/h4-9H,3H2,1-2H3,(H2,15,16,17,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDOTYMPLSPNN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.

    Substitution on the phenyl ring: The ethoxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions, often using azide and alkyne precursors in a Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of acrylamide, 3-(4-ethoxy-3-methoxyphenyl)-N-(4H-[1,2,4]triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl ring substitutions may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a broader class of acrylamide derivatives with modifications on aromatic and heterocyclic groups. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Biological Activities References
Target Compound 4-Ethoxy-3-methoxyphenyl; 1,2,4-triazole ~352 (estimated) Hypothesized: Kinase inhibition, antimicrobial activity (based on triazole moiety)
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide Thiazole ring; nitrothiophene 456.52 Anticancer, antibacterial (via nitro group)
N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide Trimethoxyphenyl; chlorobenzyl 385.83 Enzyme inhibition (e.g., tubulin polymerization)
(E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide CF₃-pyrimidine; piperidine linker 468.89 Enhanced metabolic stability, kinase targeting
N-(4-pyridinyl)-3-(2-thienyl)acrylamide Thienyl; pyridinyl 244.29 Antimicrobial, kinase modulation
N-(5-bromo-2-methylphenyl)acrylamide Bromophenyl; methyl group 254.12 Anti-inflammatory, analgesic

Key Observations from Comparisons

a. Substituent Effects on Bioactivity
  • Ethoxy/methoxy groups (target compound): These electron-donating groups may improve solubility compared to halogenated analogs (e.g., chlorobenzyl in ), while maintaining affinity for hydrophobic binding pockets .
  • Triazole vs.
b. Physicochemical Properties
  • Hydrophobicity : The ethoxy-methoxyphenyl group in the target compound likely increases logP compared to pyridinyl () or hydroxyethoxy () derivatives, impacting membrane permeability .
  • Metabolic stability : Halogenated analogs (e.g., ’s chlorobenzyl) exhibit prolonged half-lives, whereas the triazole group in the target compound may confer resistance to oxidative metabolism .

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